Superior upper GI mucosal safety versus alendronate in a head‑to‑head endoscopic trial
In a randomized, double‑blind, placebo‑controlled endoscopic trial (n=282 postmenopausal women), once‑weekly risedronate 35 mg produced a 74% lower incidence of gastric ulcers (≥3 mm) compared to once‑weekly alendronate 70 mg: risedronate 1.9% (2/105) vs alendronate 7.4% (8/108), p=0.03 [1]. The incidence of esophageal lesions was 0.0% for risedronate (0/105) vs 3.7% (4/108) for alendronate, p=0.04 [1].
| Evidence Dimension | Incidence of gastric ulcers (≥3 mm diameter) after 30 days of treatment |
|---|---|
| Target Compound Data | 1.9% (2/105 patients) |
| Comparator Or Baseline | Alendronate 70 mg once weekly: 7.4% (8/108 patients) |
| Quantified Difference | 74% relative risk reduction (absolute difference 5.5 percentage points) |
| Conditions | Randomized, double‑blind, placebo‑controlled endoscopic trial; postmenopausal women with osteoporosis; treatment duration 30 days |
Why This Matters
For procurement decisions, risedronate monohydrate offers a quantifiably lower risk of gastric mucosal injury compared to alendronate, reducing the need for concomitant gastroprotective agents and improving patient adherence.
- [1] Lanza F, Rack MF, Simon TJ, Lombardi A, Reyes R, Suryawanshi S. Endoscopic evaluation of alendronate and risedronate for the treatment of osteoporosis: a randomized, double‑blind, placebo‑controlled trial. Am J Gastroenterol. 2000;95(11):3115-3122. DOI: 10.1111/j.1572-0241.2000.03259.x View Source
